

7-Hydroxy-4-methyl-2(1H)-quinolone chemical structure and IUPAC name

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Compound of Interest

7-Hydroxy-4-methyl-2(1H)quinolone

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An In-depth Technical Guide to 7-Hydroxy-4-methyl-2(1H)-quinolone

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **7-Hydroxy-4-methyl-2(1H)-quinolone**, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

7-Hydroxy-4-methyl-2(1H)-quinolone is a heterocyclic organic compound belonging to the quinolone family. Its structure features a bicyclic system composed of a benzene ring fused to a pyridinone ring, with hydroxyl and methyl substituents.

IUPAC Name: 7-hydroxy-4-methyl-1H-quinolin-2-one[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **7-Hydroxy-4-methyl-2(1H)-quinolone** is presented below.

Table 1: Physicochemical Properties



Property	Value	Reference
Molecular Formula	C10H9NO2	[1][2]
Molecular Weight	175.18 g/mol	[1][2]
Appearance	Solid	[2]
Melting Point	≥250 °C	[2]
рКа	7.8	[2]
CAS Number	20513-71-7	[1][2]

Table 2: Spectroscopic Data

Spectrum Type	Solvent	Key Peaks/Shifts
¹ H NMR	DMSO-d ₆	δ (ppm): 10.52 (s, 1H, -OH), 7.57-7.59 (d, 1H, Ar-H), 6.78- 6.81 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.12 (s, 1H), 2.36 (s, 3H, -CH ₃)
¹³ C NMR	DMSO-d ₆	Chemical shifts are available and indicate the presence of the quinolone core with methyl and hydroxyl substituents.
Infrared (IR)	KBr	ν (cm ⁻¹): 3175 (O-H str.), 1676 (C=O str.), 1601 (C=N str.), 1465 (C=C str.)
Mass Spectrometry	-	Exact Mass: 175.063329 g/mol

Experimental Protocols Synthesis of 7-Hydroxy-4-methyl-2(1H)-quinolone

The synthesis of **7-hydroxy-4-methyl-2(1H)-quinolone** can be achieved through a cyclization reaction. A plausible method is the Conrad-Limpach reaction or a similar condensation method. Below is a generalized protocol.



Materials:

- 3-Aminophenol
- Ethyl acetoacetate
- Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
- Ethanol
- Ice-cold water
- Sodium bicarbonate solution (10%)

Procedure:

- In a reaction vessel, combine 3-aminophenol and ethyl acetoacetate.
- Slowly add the condensing agent (e.g., polyphosphoric acid) to the mixture while maintaining a controlled temperature, typically with cooling in an ice bath.
- After the initial reaction, the mixture is heated to promote cyclization. The specific temperature and duration will depend on the chosen condensing agent (e.g., 75-80°C for 20-25 minutes with PPA).
- Upon completion, the reaction mixture is cooled and then carefully poured into ice-cold water to precipitate the crude product.
- The precipitate is collected by vacuum filtration and washed with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.
- The crude product is then recrystallized from a suitable solvent, such as an ethanol/water mixture, to yield purified 7-Hydroxy-4-methyl-2(1H)-quinolone.

Detection of Hydroxyl Radicals using 7-Hydroxy-4-methyl-2(1H)-quinolone as a Fluorescent Probe



7-Hydroxy-4-methyl-2(1H)-quinolone can be utilized as a fluorescent probe for the detection of hydroxyl radicals (•OH), which are a type of reactive oxygen species (ROS). The principle of this assay is the hydroxylation of a non-fluorescent or weakly fluorescent probe into a highly fluorescent product upon reaction with •OH.

Materials:

- 7-Hydroxy-4-methyl-2(1H)-quinolone stock solution (in a suitable solvent like DMSO)
- Phosphate-buffered saline (PBS) or other appropriate buffer
- System for generating hydroxyl radicals (e.g., Fenton reagent: FeSO₄ and H₂O₂)
- Fluorescence spectrophotometer

Procedure:

- Prepare a working solution of **7-Hydroxy-4-methyl-2(1H)-quinolone** in the desired buffer.
- In a cuvette or microplate well, add the probe solution to the sample to be analyzed.
- Initiate the generation of hydroxyl radicals. For a positive control, add the Fenton reagent to a separate sample containing the probe.
- Incubate the samples for a specific period to allow the reaction between the probe and any generated hydroxyl radicals to occur.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the hydroxylated product.
- The increase in fluorescence intensity is proportional to the amount of hydroxyl radicals produced.

Visualized Workflows and Pathways Synthesis Workflow



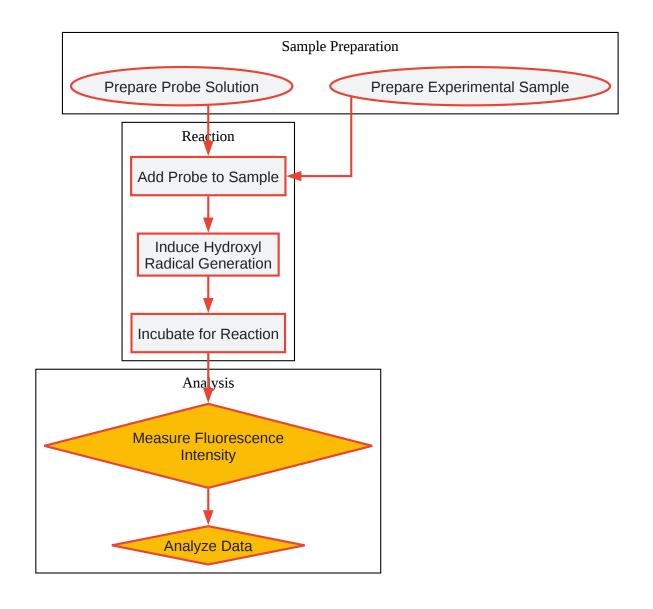


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Caption: Generalized workflow for the synthesis of 7-Hydroxy-4-methyl-2(1H)-quinolone.

Experimental Workflow for Hydroxyl Radical Detection





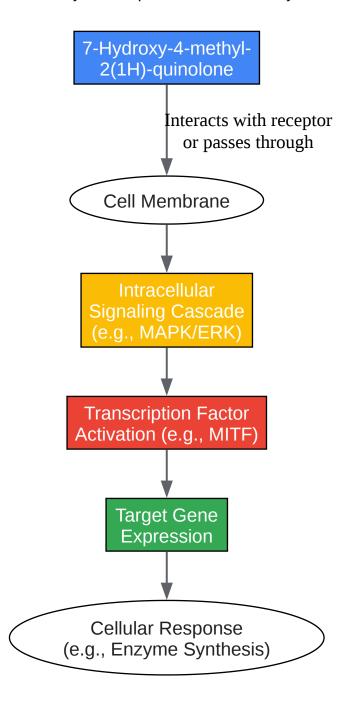
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Caption: Experimental workflow for detecting hydroxyl radicals using a fluorescent probe.

Potential Biological Signaling Pathway Involvement



While no specific signaling pathways for **7-Hydroxy-4-methyl-2(1H)-quinolone** have been definitively elucidated, related coumarin compounds, such as 7-hydroxy-4-methylcoumarin, have been shown to influence cellular processes like melanogenesis. This suggests that quinolone analogs may also interact with various signaling cascades. A hypothetical pathway could involve the modulation of key transcription factors and enzymes.



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Caption: Hypothetical signaling pathway potentially modulated by **7-Hydroxy-4-methyl-2(1H)-quinolone**.

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References

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